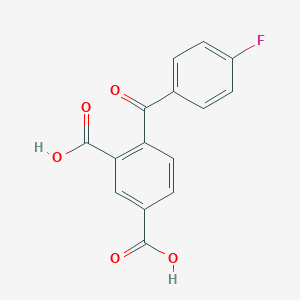

4-(4-Fluorobenzoyl)isophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

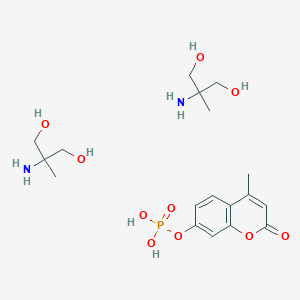

Fluorinated aromatic compounds, such as 4-(4-Fluorobenzoyl)isophthalic acid, are of significant interest due to their unique chemical and physical properties, which make them useful in various applications, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves reactions under specific conditions to introduce fluorine atoms or fluorine-containing groups into the aromatic ring. A notable method for synthesizing fluorinated compounds includes the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in dry acetonitrile to produce fluorinated thioureas, demonstrating the versatility of fluorinated building blocks in organic synthesis (Saeed, Erben, Shaheen, & Flörke, 2011).

Molecular Structure Analysis

Fluorinated compounds often exhibit unique structural characteristics due to the electron-withdrawing nature of fluorine. For instance, fluorinated thioureas show almost planar carbonyl and thiourea groups, with conformation stabilized by intramolecular hydrogen bonds, highlighting the impact of fluorination on molecular conformation and stability.

Chemical Reactions and Properties

Fluorinated aromatic compounds participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom or fluorinated groups. The synthesis of polymers from fluorinated monomers, such as the reaction of 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid with hydrazine hydrate, exemplifies the role of fluorinated compounds in forming high-performance materials with excellent solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).

Applications De Recherche Scientifique

Supramolecular Assembly and Polymer Synthesis

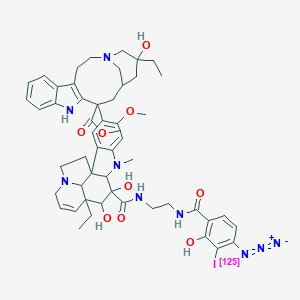

4-(4-Fluorobenzoyl)isophthalic acid and its derivatives have been studied for their potential in creating high molecular weight polymers and in supramolecular assembly processes. The pseudoacid chlorides derived from compounds similar to 4-(4-Fluorobenzoyl)isophthalic acid have been shown to condense with primary amines, yielding diastereomeric bis(hydroxyindolinone)s and with diamines to produce poly(hydroxyindolinone)s. These compounds are of interest due to their ability to assemble with macrocyclic diimide-sulfones, forming [3]pseudorotaxanes stabilized by pi-pi-stacking and van der Waals interactions, highlighting their potential in the development of new materials (Colquhoun et al., 2010).

High-Performance Polymers

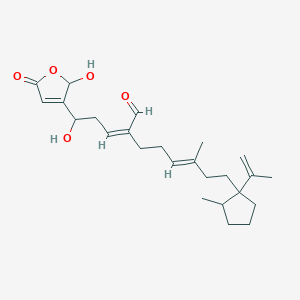

In another study, a derivative of 4-(4-Fluorobenzoyl)isophthalic acid, 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), was synthesized and used to produce a fluorinated phthalazinone monomer, which was then polycondensed with various reactants to create polymers with excellent thermal properties and solubility in common aprotic solvents. These polymers have potential applications in engineering plastics and membrane materials due to their distinguished properties (Xiao et al., 2003).

Synthesis and Structural Characterization

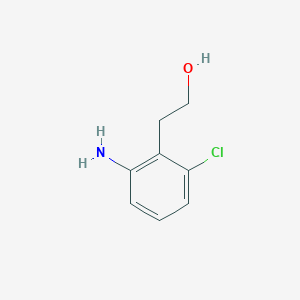

Research has also been conducted on the synthesis and structural characterization of new fluorine-substituted phthalides, starting from γ-keto acids similar to 4-(4-Fluorobenzoyl)isophthalic acid. These compounds, upon reaction with various phenolic compounds, yielded phthalides with established structures based on spectral data and chemical reactions. Some synthesized phthalides showed antimicrobial activity, indicating their potential pharmaceutical interest (Chamoli et al., 2012).

Liquid Crystals and Mesomorphic Properties

The influence of substituents on the mesomorphic thermal stabilities of supramolecular liquid crystals has been studied. Compounds structurally related to 4-(4-Fluorobenzoyl)isophthalic acid were used to synthesize a new series of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials. The study showed that the position of the fluorine atom and the chain length of the proton acceptor significantly affect the mesomorphic stability and phase transition temperatures, contributing valuable insights into the design of new liquid crystalline materials (Bhagavath et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzoyl)isophthalic acid | |

CAS RN |

1645-24-5 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.